molecular formula C8H14O2 B13851230 (2-Ethyl-3,4-dihydropyran-2-yl)methanol

(2-Ethyl-3,4-dihydropyran-2-yl)methanol

Cat. No.: B13851230
M. Wt: 142.20 g/mol
InChI Key: POBSPWRKWGLNTQ-UHFFFAOYSA-N
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Description

(2-Ethyl-3,4-dihydropyran-2-yl)methanol is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of a hydroxymethyl group attached to the 2-position of the 3,4-dihydropyran ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3,4-dihydropyran-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with ethylmagnesium bromide, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents to introduce the ethyl group at the 2-position of the dihydropyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3,4-dihydropyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2-Ethyl-3,4-dihydropyran-2-yl)formaldehyde or (2-Ethyl-3,4-dihydropyran-2-yl)carboxylic acid.

Scientific Research Applications

(2-Ethyl-3,4-dihydropyran-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-3,4-dihydropyran-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-3,4-dihydropyran-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group at specific positions on the dihydropyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2-ethyl-3,4-dihydropyran-2-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-8(7-9)5-3-4-6-10-8/h4,6,9H,2-3,5,7H2,1H3

InChI Key

POBSPWRKWGLNTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC=CO1)CO

Origin of Product

United States

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